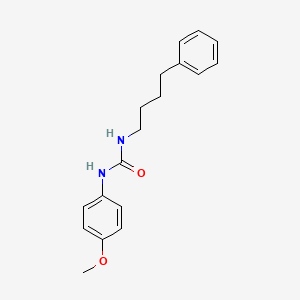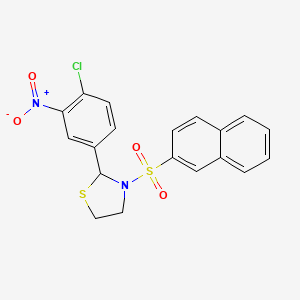
N-(4-methoxyphenyl)-N'-(4-phenylbutyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-N'-(4-phenylbutyl)urea, also known as MPBU, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a urea derivative and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of N-(4-methoxyphenyl)-N'-(4-phenylbutyl)urea is through the inhibition of CK2 activity. CK2 is a protein kinase that phosphorylates various substrates involved in cell growth and division. By inhibiting CK2 activity, this compound can disrupt the signaling pathways involved in cell growth and division, leading to the inhibition of tumor growth and cell proliferation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis, inhibit cell proliferation, and reduce tumor growth in various cancer cell lines. Additionally, this compound has been shown to modulate the immune response and reduce inflammation in animal models of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methoxyphenyl)-N'-(4-phenylbutyl)urea has several advantages for use in lab experiments. It is a highly selective inhibitor of CK2 and has been shown to have minimal off-target effects. Additionally, this compound has good solubility in aqueous solutions and can be easily administered to cells and animals. However, this compound has some limitations, including its potential toxicity and limited bioavailability in vivo.
Orientations Futures
There are several future directions for the research on N-(4-methoxyphenyl)-N'-(4-phenylbutyl)urea. One potential direction is to investigate the efficacy of this compound as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further studies are needed to explore the potential off-target effects and toxicity of this compound in vivo. Finally, the development of more potent and selective inhibitors of CK2 based on the structure of this compound could lead to the development of new drugs for the treatment of cancer and other diseases.
Conclusion
In conclusion, this compound is a urea derivative that has gained significant attention in scientific research due to its unique properties and potential applications. This compound has been shown to be a highly selective inhibitor of CK2 and has potential therapeutic applications in the treatment of cancer and other diseases. Further research is needed to explore the full potential of this compound and its derivatives in various fields of scientific research.
Méthodes De Synthèse
The synthesis of N-(4-methoxyphenyl)-N'-(4-phenylbutyl)urea involves the reaction between 4-methoxyaniline and 4-phenylbutyl isocyanate in the presence of a base. The reaction results in the formation of this compound as a white solid with a high yield. Other methods of synthesizing this compound have also been reported, including the reaction between 4-methoxybenzoyl chloride and 4-phenylbutylamine followed by the reaction with urea.
Applications De Recherche Scientifique
N-(4-methoxyphenyl)-N'-(4-phenylbutyl)urea has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of this compound is its use as a selective inhibitor of protein kinase CK2, a protein that plays a crucial role in regulating cell growth and division. This compound has been shown to inhibit CK2 activity in vitro and in vivo, making it a potential therapeutic agent for the treatment of cancer and other diseases.
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-3-(4-phenylbutyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-22-17-12-10-16(11-13-17)20-18(21)19-14-6-5-9-15-7-3-2-4-8-15/h2-4,7-8,10-13H,5-6,9,14H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQRYEYMGFPFPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NCCCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49824214 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-chlorobenzyl)-5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-2,4-imidazolidinedione](/img/structure/B5014152.png)
![1-[2-chloro-5-(trifluoromethyl)phenyl]-5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5014162.png)
![(4-chlorobenzyl)[2-nitro-5-(1-piperazinyl)phenyl]amine](/img/structure/B5014170.png)
![5-(4-chlorophenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5014195.png)
![2-methoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B5014203.png)
![3-benzyl-2-[(3-hydroxypropyl)amino]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B5014209.png)
![methyl 4-[(3-{4-[(4-methyl-1,3-thiazol-2-yl)amino]-4-oxobutyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B5014221.png)
![1-cyclohexyl-2-{[5-(2-nitrophenyl)-2-furyl]methyl}octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5014228.png)


![methyl 4-[(6,6-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)amino]-4-oxobutanoate](/img/structure/B5014244.png)
![ethyl N-(3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-beta-alaninate](/img/structure/B5014246.png)
![N-(4-chlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5014250.png)
![4-{[5-(3-nitrophenyl)-2-furyl]methylene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5014252.png)